molecular formula C7H18Cl2N2O B2916888 2-(Azetidin-3-yloxy)-N,N-dimethylethanamine dihydrochloride CAS No. 2197062-05-6

2-(Azetidin-3-yloxy)-N,N-dimethylethanamine dihydrochloride

Cat. No.: B2916888
CAS No.: 2197062-05-6
M. Wt: 217.13
InChI Key: CNRRPWCTELUJGQ-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)-N,N-dimethylethanamine dihydrochloride is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like tetrahydrofuran (THF) under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-N,N-dimethylethanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: DBU, sodium hydride (NaH)

    Solvents: THF, dimethylformamide (DMF)

    Catalysts: Palladium catalysts for coupling reactions

Major Products

The major products formed from these reactions include various substituted azetidines and their derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(Azetidin-3-yloxy)-N,N-dimethylethanamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-N,N-dimethylethanamine dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in the formation of covalent bonds with target molecules, leading to changes in their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yloxy)-N,N-dimethylethanamine dihydrochloride is unique due to its specific structural features, such as the presence of the dimethylethanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(azetidin-3-yloxy)-N,N-dimethylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-9(2)3-4-10-7-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRRPWCTELUJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1CNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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